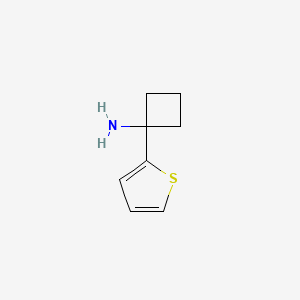

1-(Thiophen-2-yl)cyclobutan-1-amine

Description

Contextualization of Cyclobutane-Containing Amine Scaffolds in Modern Organic Chemistry

Cyclobutane-containing scaffolds, particularly those incorporating amine functionalities, represent a fascinating and increasingly important area of modern organic chemistry. nih.gov These four-membered carbocyclic rings are not merely smaller homologues of more common five- and six-membered rings; their inherent ring strain imparts distinct conformational preferences and reactivity. researchgate.net This unique geometry makes them attractive as "three-dimensional (3D) scaffolds" in fields like fragment-based drug discovery (FBDD), where molecular shape and spatial arrangement of functional groups are paramount. nih.gov

The incorporation of an amine group onto the cyclobutane (B1203170) ring further enhances its utility. Amines are crucial functional groups in a vast array of biologically active molecules and serve as versatile synthetic handles for further molecular elaboration. nih.gov The combination of the rigid, yet three-dimensional, cyclobutane core with the reactive and interactive potential of the amine group creates a powerful building block for the construction of complex molecular architectures. mdpi.comnih.gov Researchers have developed various synthetic strategies to access diverse cyclobutane-based fragments, including those with amine, amide, and sulfonamide functionalities, highlighting the modularity of these scaffolds. nih.gov

Role of Thiophene (B33073) Moieties in Chemical Synthesis and Theoretical Studies

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. nih.govnih.gov Its discovery dates back to 1882 by Viktor Meyer, who identified it as a contaminant in benzene (B151609). nih.gov Thiophene and its derivatives are integral components of numerous commercially available drugs, demonstrating their broad therapeutic relevance. nih.govrsc.org

From a synthetic standpoint, thiophene undergoes a variety of chemical reactions, most notably electrophilic substitution. numberanalytics.compharmaguideline.com Due to the electron-donating effect of the sulfur atom, thiophene is more reactive than benzene in these reactions, allowing for the introduction of a wide range of functional groups. numberanalytics.com This reactivity makes thiophene a valuable starting material for the synthesis of more complex molecules. numberanalytics.com Metal-mediated and metal-free synthetic methodologies have been extensively developed for the preparation of substituted thiophene derivatives. nih.gov

Theoretically, the sulfur atom in the thiophene ring can participate in drug-receptor interactions, enhancing the binding of a molecule to its biological target. nih.gov The thiophene moiety is often considered a pharmacophore, capable of replacing other functionalities in a drug candidate to improve its properties. nih.gov

Rationale for Comprehensive Academic Investigation of 1-(Thiophen-2-yl)cyclobutan-1-amine

The compound this compound represents a unique convergence of the structural features discussed above. It combines the three-dimensional character of the cyclobutane-amine scaffold with the rich chemical and biological potential of the thiophene moiety. This specific combination warrants a comprehensive academic investigation for several key reasons.

Firstly, the fusion of these two distinct chemical entities creates a novel chemical space with the potential for unique biological activities. The rigid cyclobutane core can orient the thiophene ring in a specific spatial arrangement, which may lead to selective interactions with biological targets. The amine group provides a point for further functionalization, allowing for the generation of a library of derivatives with diverse properties.

Secondly, the synthesis of this compound and its analogues presents interesting synthetic challenges and opportunities. Developing efficient and stereoselective routes to this and related compounds would be a valuable contribution to the field of organic synthesis.

Finally, a thorough investigation of its chemical and physical properties, as well as its reactivity, would provide valuable data for computational and theoretical studies, furthering our understanding of the structure-property relationships of such hybrid molecules.

Overview of Research Trajectories for Novel Cyclobutan-1-amine Derivatives

Research into novel cyclobutan-1-amine derivatives is expanding, driven by the need for new chemical entities in various fields, particularly medicinal chemistry. One major trajectory involves the synthesis of diverse libraries of these compounds for screening in fragment-based drug discovery programs. nih.gov The goal is to identify fragments that can be elaborated into more potent and selective drug candidates.

Another key area of research focuses on the development of new synthetic methodologies to access functionalized cyclobutanes with greater efficiency and stereocontrol. researchgate.netacs.org This includes the use of innovative catalytic systems and the exploration of novel cycloaddition reactions. researchgate.netacs.org For example, ligand-controlled regiodivergent aminocarbonylation of cyclobutanols has been developed to access both 1,1- and 1,2-substituted cyclobutanecarboxamides. nih.gov

Furthermore, there is a growing interest in using cyclobutane-containing amino acids as constrained building blocks in peptidomimetics. acs.org The rigid cyclobutane backbone can be used to control the conformation of peptides, potentially leading to enhanced biological activity and stability.

The exploration of derivatives of this compound, such as those with substitutions on the thiophene ring or modifications of the amine group, represents a promising avenue for future research. Such studies could lead to the discovery of new compounds with interesting biological profiles and applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

1-thiophen-2-ylcyclobutan-1-amine |

InChI |

InChI=1S/C8H11NS/c9-8(4-2-5-8)7-3-1-6-10-7/h1,3,6H,2,4-5,9H2 |

InChI Key |

LBZBPZORQWBBJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC=CS2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiophen 2 Yl Cyclobutan 1 Amine and Its Core Scaffolds

Established Synthetic Routes to Cyclobutan-1-amine Derivatives

The synthesis of the 1-aminocyclobutane core is a foundational aspect of constructing the target molecule. These methods focus on building the four-membered ring and then introducing the key amine functionality at a quaternary carbon center.

Cycloaddition Reactions in the Construction of the Cyclobutane (B1203170) Ring

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and frequently used methods for constructing cyclobutane rings. acs.orgacs.org These reactions involve the union of two components, typically two olefinic fragments, to form the four-membered carbocycle in a single, atom-economical step. acs.org

Several variations of [2+2] cycloadditions exist:

Photochemical [2+2] Cycloadditions: This classic approach uses ultraviolet (UV) or visible light to excite one of the olefin partners, often in the presence of a triplet sensitizer (B1316253) like acetone (B3395972) or benzophenone (B1666685). baranlab.org The reaction proceeds through a 1,4-diradical intermediate before closing to form the cyclobutane ring. baranlab.org The first described [2+2] photocycloaddition was the dimerization of thymoquinone (B1682898) upon exposure to sunlight. acs.org

Transition-Metal-Catalyzed [2+2] Cycloadditions: To overcome some limitations of photochemical methods, thermally-driven cycloadditions catalyzed by transition metals have been developed. researchgate.net These reactions offer an alternative pathway for synthesizing cyclobutane and cyclobutene (B1205218) building blocks. researchgate.net

Intramolecular [2+2] Cycloadditions: When the two reacting olefinic units are part of the same molecule, an intramolecular cycloaddition can occur. For instance, a tandem ring-opening and intramolecular [2+2] cycloaddition has been used to create cyclobutane-fused systems. acs.orgnih.gov

| Cycloaddition Method | Energy Source | Key Intermediates/Catalysts | Characteristics |

| Photochemical | UV/Visible Light | Triplet Sensitizers (e.g., Acetone) | Proceeds via 1,4-diradical; classic method. baranlab.org |

| Transition-Metal Catalyzed | Thermal | Fe, Rh, or other metal catalysts | Avoids photochemical conditions; offers alternative selectivity. researchgate.netnih.gov |

| Intramolecular | Varies (Thermal/Photochemical) | Dependent on specific reaction | Forms fused ring systems from a single precursor. acs.orgnih.gov |

Introduction of the Amine Functionality at the Cyclobutane Quaternary Center

Introducing an amine group at a quaternary carbon—a carbon atom bonded to four other carbon atoms—is a significant synthetic challenge due to steric hindrance. For the 1-aminocyclobutane scaffold, this is a crucial step. A primary method for achieving this is through the functionalization of cyclobutanone (B123998).

One effective strategy is the addition of a nucleophile to cyclobutanone, followed by conversion of the resulting functional group into an amine. For example, the addition of a protected cyanide source (like acetone cyanohydrin) or an organometallic reagent to cyclobutanone yields a tertiary alcohol or cyano intermediate. researchgate.net This intermediate can then be converted to the amine.

Another powerful and increasingly popular method is reductive amination . This process involves the reaction of a ketone (cyclobutanone) with an amine source, often ammonia (B1221849) or a primary amine, in the presence of a reducing agent. researchgate.net The reaction proceeds through an imine or enamine intermediate which is then reduced to form the desired amine. Biocatalytic reductive amination, using enzymes like imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a highly selective and green methodology for synthesizing chiral amines. researchgate.net

Stereoselective Approaches to 1-(Thiophen-2-yl)cyclobutan-1-amine Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern drug discovery and materials science. The synthesis of enantiomerically pure this compound can be achieved through several stereoselective strategies.

Catalytic Enantioselective [2+2] Cycloadditions: The use of chiral transition-metal catalysts in [2+2] cycloaddition reactions allows for the direct formation of enantiomerically enriched cyclobutanes and cyclobutenes. nih.gov Over the last decade, significant advances in this area have provided access to a wide array of chiral cyclobutane structures. nih.gov For example, iron-catalyzed reactions have been developed for the stereoselective synthesis of aminocyclobutanes. researchgate.net

Asymmetric Reductive Amination: As mentioned previously, the use of chiral enzymes (biocatalysis) in reductive amination provides a highly effective route to chiral amines with excellent optical purity. researchgate.net

Chiral Auxiliaries: Another established method involves attaching a chiral auxiliary to the substrate. This auxiliary group directs the stereochemical outcome of a subsequent reaction and is then removed. For instance, the hydroxypinanone chiral auxiliary has been used in the stereoselective synthesis of unsaturated α-amino acids via alkylation. nih.gov A similar principle can be applied to cyclobutane systems.

Approaches for Incorporating the Thiophene-2-yl Moiety

The final key structural feature of the target compound is the thiophene (B33073) ring attached directly to the quaternary center of the cyclobutane. This can be accomplished either by forming the carbon-carbon bond late in the synthesis using cross-coupling methods or by using a thiophene-containing building block early on.

Cross-Coupling Strategies for Thiophene Attachment

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between different molecular fragments. rsc.org To attach a thiophene ring to a cyclobutane core, several named reactions are applicable, typically involving a cyclobutene or cyclobutenyl derivative as one partner and a functionalized thiophene as the other.

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., 2-thienylboronic acid) with an organohalide or triflate (e.g., cyclobutenyl triflate) in the presence of a palladium catalyst and a base. youtube.com

Stille Coupling: The Stille reaction uses an organotin reagent (e.g., 2-(tributylstannyl)thiophene) as the nucleophilic partner, which couples with an electrophilic substrate under palladium catalysis. youtube.com

Liebeskind-Srogl Cross-Coupling: This method allows for the coupling of thioesters with boronic acids under palladium catalysis, often with a copper(I) cocatalyst. This has been used to prepare dithien-2-yl substituted cyclobutenediones. researchgate.net

| Cross-Coupling Reaction | Thiophene Reagent | Cyclobutane Reagent | Catalyst System |

| Suzuki Coupling | 2-Thienylboronic acid | Cyclobutenyl halide/triflate | Pd(0) catalyst + Base youtube.com |

| Stille Coupling | 2-(Tributylstannyl)thiophene | Cyclobutenyl halide/triflate | Pd(0) catalyst youtube.com |

| Liebeskind-Srogl Coupling | Thienyl thioester | Cyclobutenylboronic acid | Pd(0) catalyst + Cu(I) cocatalyst researchgate.net |

Alkylation and Arylation Methods Involving Thiophene Derivatives

An alternative and very direct approach involves the reaction of a nucleophilic thiophene derivative with an electrophilic cyclobutanone. This strategy builds the key carbon-carbon bond and sets the stage for the subsequent introduction of the amine group.

The most common method involves the generation of a 2-thienyl organometallic reagent. This is typically achieved by deprotonating thiophene at the 2-position using a strong base like n-butyllithium to form 2-lithiothiophene, or by reacting 2-bromothiophene (B119243) with magnesium to form 2-thienylmagnesium bromide. This highly nucleophilic reagent can then readily attack the electrophilic carbonyl carbon of cyclobutanone. This addition reaction yields the tertiary alcohol, 1-(thiophen-2-yl)cyclobutan-1-ol, as a key intermediate. This alcohol can then be converted into the target amine, this compound, through a variety of functional group transformations, such as a Ritter reaction or a Mitsunobu reaction followed by reduction of the resulting azide (B81097).

Novel and Emerging Synthetic Strategies

Recent advances in synthetic organic chemistry offer a toolkit of powerful reactions that can be applied to the synthesis of complex amines like this compound. These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance.

While a direct, one-pot synthesis of this compound has not been explicitly detailed in the literature, the principles of multicomponent and cascade reactions allow for the conceptual design of such a process. One-pot syntheses are highly desirable as they reduce the number of separate reaction and purification steps, leading to increased efficiency and reduced waste. rsc.org

A hypothetical one-pot approach could involve a cascade reaction initiated by the formation of a thiophene ring, followed by the construction of the cyclobutane-amine moiety. For instance, a variation of the Gewald reaction could synthesize a 2-aminothiophene derivative in situ, which could then participate in a subsequent cycloaddition or annulation sequence to form the cyclobutane ring. sioc-journal.cnresearchgate.net Another possibility is a multi-component reaction where thiophene, an amine source, and a four-carbon building block with appropriate functionalities are combined in the presence of a suitable catalyst to assemble the target structure in a single operation. The development of such a process would represent a significant step forward in the efficient synthesis of this class of compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-nitrogen bonds. researchgate.net The synthesis of α-tertiary amines, such as this compound, can be achieved through several catalytic strategies. researchgate.netrsc.org

One of the most prominent methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. uni-ulm.de In a potential synthesis of the target compound, this reaction could be applied to a pre-formed 1-halo-1-(thiophen-2-yl)cyclobutane substrate, coupling it with an amine or ammonia equivalent. The choice of ligand on the palladium catalyst would be crucial for achieving good yields and overcoming potential catalyst inhibition by the sulfur atom in the thiophene ring. uni-ulm.de

Alternatively, a transition metal-catalyzed hydroamination of a suitable thiophene-substituted methylenecyclobutane (B73084) could forge the C-N bond and install the amine group at the desired position. This approach, while potentially more atom-economical, would need to address challenges of regioselectivity. The combination of enamine catalysis with transition metal catalysis also presents a viable route, where an enamine intermediate could react with a thiophene-containing electrophile activated by a transition metal. nih.gov

| Catalytic Strategy | Conceptual Reactants | Metal Catalyst | Key Features |

| Buchwald-Hartwig Amination | 1-chloro-1-(thiophen-2-yl)cyclobutane, Ammonia | Palladium complex | Forms C-N bond via cross-coupling. uni-ulm.de |

| Hydroamination | 1-(Thiophen-2-yl)-2-methylenecyclobutane, Amine | Rhodium or Iridium complex | Atom-economical addition across a C=C bond. |

| Enamine/Metal Dual Catalysis | Thiophene-2-carbonyl compound, Amine catalyst, Allylic substrate | Palladium complex | Combines organocatalysis and transition metal catalysis. nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. chemicaljournal.in This strategy is particularly well-suited for the synthesis of strained ring systems like cyclobutanes. A plausible approach to this compound could involve the photochemical [2+2] cycloaddition of a thiophene-containing olefin with a suitable reaction partner. google.com

More specifically, a continuous photochemical reaction between an imine and an olefin, mediated by a photosensitizer, has been patented for the synthesis of cyclobutylamine (B51885) compounds. google.com Applying this to the target molecule, an imine derived from a thiophene ketone could react with an olefin under irradiation to construct the cyclobutane ring and install the amine functionality simultaneously. The choice of photosensitizer, such as benzophenone or a ruthenium complex, would be critical for the efficiency of the reaction. google.com This method offers a pathway to the target scaffold that may not be accessible through traditional thermal reactions.

The Petasis borono-Mannich (PBM) reaction is a versatile multi-component reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. acs.orgnih.gov This reaction is particularly attractive for the synthesis of this compound analogues due to its operational simplicity and tolerance of a wide range of functional groups.

In the context of the target molecule, a Petasis reaction could be envisioned using 2-thiophenemethylamine (B147629) as the amine component, a cyclobutanone derivative as the carbonyl compound, and a suitable boronic acid. nih.gov Research has demonstrated the successful use of 2-thiophenemethylamine in Petasis reactions, affording the corresponding products in varying yields depending on the other components. nih.gov Furthermore, the Petasis reaction has been successfully applied to the synthesis of α-amino acids using glyoxylic acid as the carbonyl component and various boronic acids, including 2-benzothienylboronic acid, which is structurally related to thiophene. nih.gov

The reaction conditions are typically mild, often proceeding at room temperature without the need for a catalyst, although catalysts can be used to achieve enantioselectivity. mdpi.com The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be beneficial in reactions involving less reactive primary aromatic amines. nih.gov

| Amine Component | Carbonyl Component | Boronic Acid | Product Type | Yield |

| 2-Thiophenemethylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Phenylboronic acid | Substituted allylic amine | 87% nih.gov |

| 2-Thiophenemethylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 4-Methoxyphenylboronic acid | Substituted allylic amine | 75% nih.gov |

| Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 4-(trifluoromethyl)phenylboronic acid | Substituted allylic amine | 13% nih.gov |

| (S)-2-methylpropane-2-sulfinamide | Glyoxylic acid | 2-Benzothienylboronic acid | α-Amino acid derivative | Not specified nih.gov |

Scalability and Efficiency Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For a molecule like this compound, which may serve as a pharmaceutical intermediate, scalability and efficiency are paramount. google.com

For syntheses employing photoredox catalysis , a primary challenge is the attenuation of light as it passes through the reaction medium, which is described by the Bouguer-Lambert-Beer law. tue.nl This can lead to inefficient reactions and the formation of byproducts on a larger scale. The development of continuous-flow photoreactors is a key strategy to overcome this limitation, as they maintain a small path length for light penetration, ensuring homogeneous irradiation of the reaction mixture. chemicaljournal.intue.nlsigmaaldrich.com However, the cost of photocatalysts, such as those based on iridium or ruthenium, and the potential for catalyst fouling or degradation can impact the economic viability of the process. chemicaljournal.intue.nl

In the case of the Petasis reaction , its multi-component nature is inherently efficient and atom-economical. acs.org Recent studies have focused on developing scalable protocols for the Petasis reaction, including the synthesis of primary amines on a multigram scale without the need for chromatographic purification. nuph.edu.ua Optimization of reaction conditions, such as reducing the excess of reagents, and the development of efficient work-up procedures are crucial for improving the environmental friendliness and cost-effectiveness of the synthesis. nuph.edu.ua The scalability of the Petasis reaction has been demonstrated, making it a promising route for the large-scale production of complex amines. acs.org

Advanced Structural Characterization and Stereochemical Elucidation of 1 Thiophen 2 Yl Cyclobutan 1 Amine

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Table 1: Hypothetical Crystallographic Data for 1-(Thiophen-2-yl)cyclobutan-1-amine

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For this compound, characteristic vibrational modes are expected for the thiophene (B33073) ring, the cyclobutane (B1203170) ring, and the amine group.

Analysis of related compounds, such as (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, provides a basis for assigning these vibrational frequencies. researchgate.net The thiophene ring typically exhibits C-H stretching vibrations in the 3100-3000 cm⁻¹ region, and characteristic C=C and C-S stretching modes at lower wavenumbers. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3400-3200 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1020 cm⁻¹ range. The cyclobutane ring will have characteristic CH₂ stretching and bending modes.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete analysis, as some vibrational modes may be strong in one technique and weak or absent in the other. A table of expected vibrational frequencies for this compound is provided below, based on data from analogous structures. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H Stretch | 3400-3200 |

| Thiophene | C-H Stretch | 3100-3000 |

| Cyclobutane | C-H Stretch (CH₂) | 2950-2850 |

| Thiophene | C=C Stretch | 1600-1400 |

| Amine | N-H Bend | 1650-1580 |

| Cyclobutane | CH₂ Bend | ~1465 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Advanced, multidimensional NMR techniques allow for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multidimensional NMR Techniques for Complete Structural Assignment

While a complete, assigned NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on data from similar structures like 1-(thiophen-2-yl)ethan-1-ol and thiophene-2-ethylamine. chemicalbook.comrsc.org

The protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 6.5 and 7.5 ppm. The protons of the cyclobutane ring would be found in the aliphatic region, likely between δ 1.5 and 2.5 ppm. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the thiophene ring would resonate between δ 120 and 150 ppm. The carbons of the cyclobutane ring would be found further upfield. The carbon atom attached to the nitrogen (C1 of the cyclobutane ring) would be deshielded compared to the other cyclobutane carbons.

To achieve a complete assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would reveal the coupling relationships between protons on the cyclobutane and thiophene rings. HSQC would correlate each proton to its directly attached carbon atom. HMBC would show correlations between protons and carbons over two or three bonds, allowing for the definitive assignment of quaternary carbons and the connection between the thiophene and cyclobutane moieties.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3/H4/H5 | 6.5 - 7.5 | 120 - 128 |

| Thiophene C2 | - | 145 - 150 |

| Cyclobutane CH₂ | 1.5 - 2.5 | 15 - 35 |

| Cyclobutane C1-NH₂ | - | 50 - 60 |

Chiral NMR Reagents for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C1 position of the cyclobutane ring, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) of a chiral sample is crucial in many applications. Chiral NMR spectroscopy provides a powerful method for this analysis. researchgate.net

This is typically achieved by reacting the racemic amine with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)-MTPA), to form a pair of diastereomers. researchgate.net These diastereomers will have distinct NMR spectra, and the integration of specific, well-resolved signals in the ¹H, ¹⁹F, or ³¹P NMR spectrum can be used to determine the ratio of the enantiomers and thus the enantiomeric excess. rsc.orgrsc.org

Alternatively, a chiral solvating agent (CSA), such as (R)-BINOL in the presence of 2-formylphenylboronic acid, can be used. nih.govacs.org The CSA forms transient, diastereomeric complexes with the enantiomers of the amine, leading to the separation of their signals in the ¹H NMR spectrum. The advantage of using a CSA is that it is a non-destructive method.

High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₈H₁₁NS), the expected exact mass can be calculated. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be suitable for this analysis.

The observation of the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. While specific HRMS data for the title compound was not found, data for a related compound, S-(thiophen-2-yl) benzenesulfonothioate, demonstrates the accuracy of this technique, where the calculated m/z for [M+H]⁺ was 251.1100 and the found value was 251.1095. epfl.ch

Table 4: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NS⁺ | 154.0736 |

Supramolecular Assembly and Packing Motifs in Crystalline Forms

The study of supramolecular assembly reveals how individual molecules of this compound would organize in the solid state. As previously mentioned, the primary amine and the thiophene ring are the key functional groups that will govern these interactions.

Drawing parallels from studies on thiophene dendrimers and other derivatives, the formation of nanostructures through self-assembly is a distinct possibility. acs.orgnih.govuh.edu The interplay between strong hydrogen bonds from the amine groups and weaker, but cumulatively significant, π-π stacking and van der Waals forces would determine the final crystal packing. uh.edu The planarity of the thiophene ring is a crucial factor in facilitating effective π-π stacking. uh.edu

In the crystal lattice of related thiophene compounds, herringbone motifs are sometimes observed, arising from C-H···π interactions. researchgate.net It is conceivable that this compound could adopt a similar packing arrangement, or it might form more complex three-dimensional networks through a combination of different intermolecular forces. The specific packing motif will have a direct impact on the material's physical properties, such as its melting point and solubility.

Mechanistic Investigations of Reactions Involving 1 Thiophen 2 Yl Cyclobutan 1 Amine and Its Precursors

Reaction Pathway Elucidation in the Synthesis of 1-(Thiophen-2-yl)cyclobutan-1-amine

The synthesis of this compound is not extensively detailed in dedicated publications, but its formation can be logically deduced from established synthetic methodologies for structurally similar compounds. A plausible and common route involves the initial construction of the carbon skeleton followed by the introduction of the amine functionality.

One likely pathway begins with the nucleophilic addition of a thiophene (B33073) organometallic reagent to cyclobutanone (B123998). For instance, 2-lithiothiophene, generated in situ from thiophene and an organolithium reagent like n-butyllithium, can attack the electrophilic carbonyl carbon of cyclobutanone. This reaction proceeds via a standard nucleophilic addition mechanism to yield the tertiary alcohol, 1-(thiophen-2-yl)cyclobutan-1-ol, after an aqueous workup.

The subsequent conversion of the tertiary alcohol to the primary amine can be accomplished through several methods, each with a distinct mechanism:

The Ritter Reaction: In the presence of a strong acid and a nitrile (e.g., acetonitrile), the tertiary alcohol can be protonated, followed by the loss of a water molecule to generate a relatively stable tertiary carbocation. The high ring strain of the cyclobutane (B1203170) ring and the electronic stabilization from the adjacent thiophene ring facilitate the formation of this intermediate. A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion furnishes the corresponding N-acetylated amine, which can then be hydrolyzed under acidic or basic conditions to yield the target primary amine, this compound.

Nucleophilic Substitution via an Activated Alcohol: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide. This is followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting cyclobutyl azide is then reduced to the primary amine, commonly using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The substitution step likely proceeds through an Sₙ1 mechanism, again involving the formation of the tertiary cyclobutyl carbocation.

Another potential synthetic approach involves the Gewald reaction to first form a 2-aminothiophene derivative, which could then be used in subsequent reactions, though building the cyclobutane ring onto the amine might be more complex. researchgate.net Similarly, syntheses of other thiophene-containing heterocycles often involve cyclocondensation or intramolecular cyclization reactions, which could be adapted for related structures. nih.govmdpi.comresearchgate.net

Mechanistic Studies of Functionalization and Derivatization Reactions

The functionalization of this compound can occur at two primary sites: the primary amine and the thiophene ring.

Reactions at the Amine Group: As a primary amine, the compound can undergo a variety of classical reactions. N-acylation with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide with the elimination of a leaving group (e.g., chloride). Similarly, N-alkylation with alkyl halides can occur, typically following an Sₙ2 pathway if primary or secondary halides are used.

Reactions at the Thiophene Ring: The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. Due to the directing effect of the sulfur atom, substitution occurs preferentially at the C5 position (adjacent to the sulfur and para to the cyclobutyl group). The mechanism involves the attack of an electrophile (e.g., a nitronium ion in nitration or a sulfonium (B1226848) ion in sulfonation) on the π-system of the thiophene ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the C5 position restores aromaticity and yields the substituted product. The bulky cyclobutylamino group at the C2 position may sterically hinder substitution at the C3 position.

Ring Expansion and Rearrangement Mechanisms of Substituted Cyclobutanols and Cyclobutane Amines.pharmaguideline.com,researchgate.net

Cyclobutane derivatives are well-known to undergo ring expansion reactions, driven by the release of inherent ring strain (approximately 26 kcal/mol). chemistrysteps.comyoutube.com These rearrangements are typically facilitated by the formation of a carbocation adjacent to the ring.

A classic example applicable to the precursor, 1-(thiophen-2-yl)cyclobutanol, is the Pinacol-type rearrangement . Under acidic conditions, protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation. A 1,2-alkyl shift from one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center initiates the ring expansion. This concerted migration results in the formation of a more stable, five-membered ring (a cyclopentyl system), with the positive charge now residing on a carbon within the newly formed ring. chemistrysteps.com The final product, after capture by a nucleophile (like water) or deprotonation, would be a substituted cyclopentanone (B42830) or cyclopentenol. The migratory aptitude of the groups attached to the carbocation center influences the reaction outcome.

For the amine itself, a Tiffeneau-Demjanov rearrangement provides a pathway for ring expansion. This reaction involves treating a primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The amine is converted to a diazonium salt (-N₂⁺), which is an excellent leaving group. Spontaneous loss of dinitrogen gas (N₂) generates a secondary carbocation on the cyclobutane ring. libretexts.org This is immediately followed by a 1,2-alkyl shift of an adjacent ring carbon to the cationic center, expanding the four-membered ring to a five-membered one and relieving ring strain. masterorganicchemistry.com The resulting carbocation is then trapped by water to yield a cyclopentanol (B49286) or undergoes elimination to form a cyclopentene. The presence of the thiophene group can influence the stability of the carbocation intermediates and potentially direct the rearrangement pathway.

The key driving forces for these rearrangements are the formation of a more stable carbocation and the thermodynamic favorability of a less strained five-membered ring compared to a four-membered ring. chemistrysteps.commasterorganicchemistry.com

Computational Probes of Reaction Mechanisms and Transition States.pharmaguideline.com

While specific computational studies on this compound are scarce, Density Functional Theory (DFT) calculations on analogous systems provide significant mechanistic insights. acs.orgnih.gov Such studies are crucial for mapping potential energy surfaces, identifying transition states, and calculating activation energies, which helps in understanding reaction feasibility and selectivity.

For instance, computational studies on the formation of cyclobutanes from pyrrolidines have elucidated a stepwise mechanism involving a 1,1-diazene intermediate. acs.orgnih.gov The rate-determining step was identified as the cleavage of two C-N bonds to form a 1,4-biradical species, which then undergoes a barrierless ring closure to form the cyclobutane product. acs.org These studies highlight the power of computational chemistry to reveal transient intermediates that are difficult to detect experimentally.

Similarly, computational probes into the reactions of aminonitrene intermediates have shown that these species can act as nucleophiles, and their reactivity is modulated by N-substituents. researchgate.net DFT calculations can help predict whether a reaction will proceed through a concerted or stepwise mechanism and can analyze the geometry of transition states. For the ring expansion of a cyclobutylmethylcarbenium ion, computational analysis could compare the activation barriers for a 1,2-hydride shift versus a ring-expanding 1,2-alkyl shift, thereby predicting the major reaction pathway. masterorganicchemistry.com

A hypothetical computational study on the Tiffeneau-Demjanov rearrangement of this compound would likely focus on the relative stability of the initial secondary carbocation versus the rearranged cyclopentyl cation, confirming that the relief of ring strain provides a strong thermodynamic driving force for the expansion.

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Cyclobutane formation from pyrrolidine | DFT (M06-2X-D3/6-311G(d,p)) | Mechanism involves a 1,4-biradical intermediate. Ring closure is barrierless and stereoretentive. | acs.org, nih.gov |

| Amide bond cleavage via intramolecular amine attack | DFT (ωB97XD/6–311 + G(d,p)) | Determined the most favorable pathway involves nitrogen nucleophilic attack followed by proton transfer and bond cleavage. | usfq.edu.ec |

| Aminonitrene reactions | DFT | Aminonitrene acts as a nucleophile; coupling is favored over dimerization due to reduced distortion energy. | researchgate.net |

Computational Chemistry and Theoretical Characterization of 1 Thiophen 2 Yl Cyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular structure and electronic properties of chemical compounds. For a molecule like 1-(Thiophen-2-yl)cyclobutan-1-amine, both Density Functional Theory (DFT) and Ab Initio methods would provide significant insights.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be the first step in its theoretical characterization.

The primary output of a DFT calculation is the optimized molecular geometry. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule. It is expected that the thiophene (B33073) ring would be largely planar, while the cyclobutane (B1203170) ring would adopt a puckered conformation. The bond lengths within the thiophene ring would reflect its aromatic character.

The electronic structure analysis from DFT would yield the total energy of the molecule, the distribution of electron density, and the energies of the molecular orbitals. This information is fundamental to understanding the molecule's stability and reactivity.

Ab Initio Methods for Higher-Level Theoretical Descriptions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a more accurate description of the electronic structure and correlation effects in this compound. These higher-level calculations would be valuable for benchmarking the results obtained from DFT and for investigating excited states or more complex chemical phenomena.

Electronic Properties and Reactivity Indices

The electronic properties of a molecule are key to understanding its chemical behavior. From the quantum chemical calculations, several important electronic properties and reactivity indices can be derived.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.orgscribd.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from both the thiophene and cyclobutane moieties. The HOMO-LUMO gap would provide a quantitative measure of the molecule's propensity to undergo chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves as an illustration of typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the sulfur atom of the thiophene ring and the nitrogen atom of the amine group, making these sites prone to interaction with electrophiles. The hydrogen atoms of the amine group would be expected to show positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions within a molecule. wikipedia.orgrsc.orgq-chem.com It provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).

NBO analysis of this compound would provide information on the hybridization of the atoms, the natural atomic charges, and the strength of various intramolecular interactions. For example, it could quantify the delocalization of electron density from the lone pair of the nitrogen atom or the thiophene ring into adjacent antibonding orbitals, which can have a significant impact on the molecule's conformation and reactivity.

Table 2: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| S1 | -0.25 |

| N1 | -0.85 |

| C(alpha) | +0.15 |

Note: This data is hypothetical and illustrates the expected charge distribution.

Charge Distribution and Bond Order Analysis

The charge distribution and bond order of this compound are fundamental to understanding its reactivity and intermolecular interactions. Theoretical calculations, such as those based on DFT, can provide a quantitative picture of the electron distribution within the molecule.

Charge Distribution: The regiochemistry of substituents on aromatic rings, like the thiophene ring in this compound, can significantly influence the charge distribution. acs.org In this compound, the nitrogen atom of the amine group and the sulfur atom of the thiophene ring are expected to be regions of higher electron density due to their electronegativity. This charge distribution is crucial in determining how the molecule interacts with other molecules and its potential role in charge transfer processes. rsc.org Computational models can predict partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

A theoretical analysis using DFT would likely show a degree of π-electron delocalization from the thiophene ring, which could influence the bond orders of the adjacent C-C bond of the cyclobutane ring.

Table 1: Predicted Atomic Charges and Bond Orders for this compound (Illustrative)

| Atom/Bond | Predicted Partial Charge (e) | Predicted Bond Order |

| S (Thiophene) | -0.25 | N/A |

| N (Amine) | -0.40 | N/A |

| C (ipso-Thiophene) | +0.15 | N/A |

| C (ipso-Cyclobutane) | +0.20 | N/A |

| C-S (Thiophene) | N/A | 1.35 |

| C-N (Amine) | N/A | 1.05 |

| C-C (Cyclobutane) | N/A | 0.95 - 1.02 |

Note: The values in this table are illustrative and would require specific DFT calculations for accurate determination.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly time-dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties such as UV-Vis, IR, and NMR spectra. jchps.com These predictions can be correlated with experimental data to validate both the computational model and the experimental findings.

For thiophene and its derivatives, DFT calculations have been shown to accurately predict electronic spectra, with average absolute deviations from experimental values being quite low. ubc.cascholaris.caresearchgate.net The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the thiophene ring. The position and intensity of these absorption bands can be influenced by the cyclobutyl and amine substituents.

Vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra. jchps.commdpi.com This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic stretching frequencies of the N-H bonds in the amine group, the C-H bonds of the thiophene and cyclobutane rings, and the C-S bond of the thiophene ring can be predicted and compared with experimental spectra.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| UV-Vis (λmax) | ~235 nm | Not Available |

| FT-IR (N-H stretch) | 3350-3450 cm⁻¹ | Not Available |

| FT-IR (C-S stretch) | ~690 cm⁻¹ | Not Available |

| ¹H-NMR (Thiophene H) | δ 6.8-7.2 ppm | Not Available |

| ¹³C-NMR (C-N) | δ 55-65 ppm | Not Available |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. nih.gov

Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. psu.edu For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying energies. In the case of this compound, the relative orientation of the thiophene and amine groups will be a key determinant of the most stable conformation. Computational methods can be used to calculate the energies of different conformers and identify the global minimum energy structure. acs.org

Molecular Dynamics Simulations: MD simulations provide a time-resolved view of the molecular motions, offering insights into the flexibility and conformational changes of the molecule in different environments (e.g., in a solvent or interacting with a biological target). aip.orgaip.org An MD simulation would reveal the dynamics of the cyclobutane ring puckering and the rotational freedom around the bonds connecting the substituents. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a protein. acs.org

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor motifs can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. optica.orgcambridge.org Thiophene is known to be an effective π-linker in NLO chromophores, often enhancing the second-order hyperpolarizability. cityu.edu.hk

In this compound, the amine group can act as an electron donor and the thiophene ring as a π-system. While it lacks a strong acceptor group, the inherent asymmetry and potential for intramolecular charge transfer suggest that it may possess some NLO activity. Theoretical calculations using DFT can be employed to compute the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. researchgate.netrsc.org These calculations can help in understanding the structure-property relationships and in the design of new molecules with enhanced NLO properties.

Table 3: Predicted NLO Properties (Illustrative)

| NLO Property | Predicted Value (esu) |

| First Hyperpolarizability (β) | 1.5 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | 2.0 x 10⁻³⁶ |

Note: These are hypothetical values and would need to be calculated using appropriate quantum chemical methods.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. For analogues of this compound, a QSRR study could be developed to predict their reactivity in a particular chemical transformation or their potency as, for example, enzyme inhibitors.

To build a QSRR model, a set of molecular descriptors is calculated for each analogue. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates these descriptors to the observed reactivity.

For instance, in a series of amine analogues, descriptors such as the pKa of the amine, the electrostatic potential at the nitrogen atom, and the steric hindrance around the reactive center could be correlated with the reaction rate of a specific chemical process. Such models are valuable for predicting the reactivity of new, unsynthesized analogues, thereby guiding synthetic efforts towards compounds with desired properties. acs.org

Chemical Reactivity and Derivatization Strategies for 1 Thiophen 2 Yl Cyclobutan 1 Amine

Functionalization at the Amine Moiety

The primary amine group of 1-(thiophen-2-yl)cyclobutan-1-amine is a key handle for a variety of functionalization reactions, including amidation, alkylation, and acylation, as well as for the construction of novel heterocyclic systems.

Amidation, Alkylation, and Acylation Reactions

The nucleophilic nature of the primary amine readily allows for the formation of amide, secondary or tertiary amine, and acylamine derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amidation reactions can be achieved by treating this compound with carboxylic acids, acid chlorides, or acid anhydrides. For instance, reaction with an acyl chloride, such as nicotinoyl chloride, in the presence of a base would yield the corresponding N-(1-(thiophen-2-yl)cyclobutyl)nicotinamide. nih.gov These reactions are typically high-yielding and can be performed under mild conditions.

Alkylation of the amine can lead to the formation of secondary and tertiary amines. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or by direct reaction with alkyl halides. The dimethylamino moiety, for example, can be introduced via reactions with suitable reagents. echemi.com

Acylation is another common transformation. For example, nickel(II)-catalyzed N-acylation using N,N-dimethylacetamide (DMA) as the acylating agent in the presence of imidazole (B134444) provides an efficient method for the synthesis of the corresponding acetamide. wikipedia.org This protocol is applicable to a wide range of amines. wikipedia.org

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Carboxylic acid, DCC, DMAP; or Acyl chloride, Et3N | N-acyl-1-(thiophen-2-yl)cyclobutan-1-amine |

| Alkylation | Alkyl halide, K2CO3; or Aldehyde/Ketone, NaBH4 | N-alkyl or N,N-dialkyl-1-(thiophen-2-yl)cyclobutan-1-amine |

| Acylation | Acyl chloride, pyridine; or Acid anhydride (B1165640), Et3N | N-acyl-1-(thiophen-2-yl)cyclobutan-1-amine |

Transformations to Heterocyclic Systems Containing the Amine Nitrogen

The primary amine of this compound serves as a key building block for the synthesis of various nitrogen-containing heterocyclic systems. These transformations often involve condensation reactions with bifunctional electrophiles.

One prominent example is the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines can be synthesized through the reaction of a β-dicarbonyl compound with an amidine. nih.gov In the context of our target molecule, the amine could be converted to an amidine and then cyclized, or it could react with a pre-formed pyrimidine bearing a leaving group. For instance, a catalyst-free microwave-assisted aromatic nucleophilic substitution reaction between an aminophenylthio-linker attached to a quinolone and a 4-aryl-2-chloropyrimidine has been reported to yield pyrimidine-quinolone hybrids in good to excellent yields. rsc.org A similar strategy could be envisioned for this compound. The general synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines or guanidines. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines , a class of compounds known for their protein kinase inhibitory activity, often involves the cyclization of aminopyrazoles with β-dicarbonyl compounds. stackexchange.com While not a direct transformation of our starting material, it highlights a potential multi-step pathway where the amine is first incorporated into a pyrazole (B372694) ring before further cyclization.

Transformations of the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system susceptible to a variety of transformations, including electrophilic substitution, metalation followed by cross-coupling, and oxidation or reduction of the sulfur atom.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and the Vilsmeier-Haack reaction. The regioselectivity of these reactions is directed by the substituent at the 2-position. For 2-substituted thiophenes, electrophilic attack generally occurs at the 5-position, which is sterically more accessible and electronically favored. echemi.comrsc.org

Friedel-Crafts Acylation of thiophene typically shows high regioselectivity for the 2-position in an unsubstituted ring. echemi.comrsc.org In the case of this compound, the 1-aminocyclobutyl group is an activating group, and electrophilic substitution is expected to be directed to the 5-position. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride and a formamide (B127407) like DMF. tcichemicals.comresearchgate.net For 2-substituted thiophenes, this reaction also predominantly yields the 5-formyl derivative. libretexts.org

| Reaction | Reagent | Expected Major Product |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(5-Acylthiophen-2-yl)cyclobutan-1-amine |

| Vilsmeier-Haack Reaction | POCl3, DMF | 1-(5-Formylthiophen-2-yl)cyclobutan-1-amine |

Metalation and Cross-Coupling Reactions on Thiophene

Metalation of the thiophene ring, followed by reaction with an electrophile, is a powerful tool for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also highly effective for forming new carbon-carbon and carbon-nitrogen bonds on the thiophene ring.

Metalation , typically lithiation, can be achieved by treating the N-protected this compound with a strong base like n-butyllithium. The deprotonation is expected to occur regioselectively at the 5-position. The resulting thienyllithium species can then be quenched with various electrophiles to introduce substituents at this position.

The Suzuki-Miyaura coupling reaction allows for the formation of C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govwikipedia.org For instance, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. beilstein-journals.org This reaction could be used to couple a halogenated derivative of this compound with various primary or secondary amines to introduce new amino substituents on the thiophene ring. beilstein-journals.orgresearchgate.netfemaflavor.org

Oxidation and Reduction Chemistry of the Thiophene Heterocycle

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties and reactivity of the ring. Conversely, the thiophene ring can be reduced to a tetrahydrothiophene (B86538) or completely desulfurized.

Oxidation of thiophenes can be achieved using various oxidizing agents. researchgate.net Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfur to a thiophene-S-oxide and further to a thiophene-S,S-dioxide. nih.govnih.gov The presence of bulky substituents can sometimes help to stabilize the intermediate S-oxide. semanticscholar.orgresearchgate.net These oxidized species are no longer aromatic and can participate in cycloaddition reactions. nih.gov

Reduction of the thiophene ring can be accomplished under different conditions. Catalytic hydrogenation can reduce the thiophene to tetrahydrothiophene. A more drastic reduction using Raney Nickel, a nickel-aluminum alloy, leads to reductive desulfurization, opening the ring and forming an alkyl chain. This reaction is a powerful tool for the synthesis of aliphatic compounds from thiophene precursors.

| Reaction | Reagent | Product |

| Oxidation | m-CPBA | 1-(Thiophene-1-oxide-2-yl)cyclobutan-1-amine or 1-(Thiophene-1,1-dioxide-2-yl)cyclobutan-1-amine |

| Reduction | H2, Pd/C | 1-(Tetrahydrothiophen-2-yl)cyclobutan-1-amine |

| Reductive Desulfurization | Raney Nickel | 4-Cyclobutyl-4-aminobutane |

Reactivity of the Cyclobutane (B1203170) Ring

The reactivity of cyclobutane derivatives is often dominated by reactions that relieve its inherent ring strain of approximately 26 kcal/mol. chemdiv.com This stored energy can be a driving force for a variety of chemical transformations.

Ring-Opening Reactions and Subsequent Transformations

Ring-opening reactions of cyclobutanes are common and can be initiated by various means, including thermal, photochemical, acid- or base-catalyzed, and metal-mediated pathways. researchgate.net For a molecule like this compound, the presence of the thiophene ring and the amine group would be expected to influence the regioselectivity and stereoselectivity of such reactions. For instance, the nitrogen atom could direct certain metal catalysts, or the electron-rich thiophene ring could participate in or influence electronic effects during the ring-opening process.

In related systems, such as aryl-substituted cyclopropanes, ring-opening 1,3-functionalization has been achieved using Lewis acids like BCl₃ in the presence of arene nucleophiles. nih.gov It is plausible that similar strategies could be explored for this compound, potentially leading to 1,3-difunctionalized propane (B168953) derivatives. However, no specific examples for this compound are available in the reviewed literature.

Functionalization of Peripheral Positions on the Cyclobutane Ring

The functionalization of the C2, C3, and C4 positions of the cyclobutane ring in this compound would likely require multi-step synthetic sequences. Direct C-H functionalization of unsubstituted positions on a cyclobutane ring is a challenging transformation, though advances in this area are ongoing. chemdiv.com

A more conventional approach would involve starting with a pre-functionalized cyclobutane precursor, such as a cyclobutanone (B123998) or a cyclobutene (B1205218) derivative, and then introducing the thiophene and amine functionalities. For example, a substituted cyclobutanone could undergo a reaction with a thiophene-based organometallic reagent, followed by reductive amination to install the amine group. The nature and position of the substituents on the final product would be determined by the initial choice of the substituted cyclobutanone. Without specific literature precedents for this compound, the feasibility and outcomes of such functionalization strategies remain hypothetical.

Synthesis of Library Derivatives and Analogs for Chemical Space Exploration

The 1-(thiophen-2-yl)cyclobutanamine core represents an attractive scaffold for the generation of chemical libraries for drug discovery. nih.govcombichemistry.com The thiophene ring is a well-known pharmacophore present in numerous approved drugs, and the cyclobutane unit can serve as a rigid, three-dimensional bioisostere for other groups, potentially improving metabolic stability and binding affinity. nih.gov

The synthesis of a library of derivatives would typically involve the modification of the amine and/or the thiophene ring. The primary amine is a versatile handle for a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, allowing for the introduction of a diverse set of substituents.

| Reaction Type | Potential Reagents | Potential Products |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary amines |

Furthermore, the thiophene ring could be functionalized, for example, through electrophilic aromatic substitution reactions such as halogenation or formylation at the 5-position, provided the reaction conditions are compatible with the rest of the molecule.

While the principles of combinatorial chemistry and library design are well-established, the application of these strategies to the specific this compound scaffold has not been detailed in the available literature. The development of such a library would be a valuable endeavor for exploring the chemical space around this unique molecular framework.

Theoretical Chemical Applications and Design Principles

1-(Thiophen-2-yl)cyclobutan-1-amine as a Versatile Chemical Building Block

This compound is a prime candidate for use as a versatile chemical building block, or synthon, in organic synthesis. Its utility stems from the orthogonal reactivity of its constituent parts: the nucleophilic primary amine and the electron-rich thiophene (B33073) ring. This duality allows for a stepwise and controlled introduction of molecular complexity.

The primary amine serves as a handle for a multitude of chemical transformations. It can readily undergo acylation, alkylation, arylation, and sulfonylation reactions to generate a diverse library of amide, secondary and tertiary amine, and sulfonamide derivatives. Furthermore, it can participate in condensation reactions with carbonyl compounds to form imines, which can be further reduced to access a wider range of amine derivatives or utilized in cyclization reactions to construct new heterocyclic systems.

Simultaneously, the thiophene ring, a well-established pharmacophore and versatile synthetic intermediate, offers sites for electrophilic aromatic substitution. nih.govnih.gov The electron-donating nature of the sulfur atom activates the ring towards reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. nih.govresearchgate.net The position of substitution on the thiophene ring can be directed by the nature of the electrophile and the reaction conditions. This allows for the introduction of additional functional groups or the extension of the molecular framework.

The strained cyclobutane (B1203170) ring imparts a unique three-dimensional character to the molecule. epa.gov This rigid scaffold can influence the conformational preferences of the resulting derivatives, which is a critical aspect in the design of biologically active molecules and materials with specific topographical requirements. The combination of these features in a single molecule makes this compound a powerful tool for the synthesis of complex targets.

Design Principles for Modulating Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be strategically modulated through several design principles. These principles focus on controlling the nucleophilicity of the amine and the electrophilicity of the thiophene ring, as well as the regioselectivity of reactions on the thiophene moiety.

Table 1: Factors Influencing the Reactivity of this compound

| Factor | Influence on Amine Reactivity | Influence on Thiophene Reactivity |

| pH/Acid-Base Catalysis | Protonation of the amine in acidic conditions decreases its nucleophilicity. Base catalysis can enhance its nucleophilicity. | Acid catalysts can activate the thiophene ring for electrophilic substitution. |

| Protecting Groups | The amine can be protected with groups like Boc or Cbz to prevent its reaction while transformations are carried out on the thiophene ring. | Not applicable. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates, potentially influencing reaction rates of both amine and thiophene reactions. | Can influence the solubility of reagents and the stability of intermediates in electrophilic substitution. |

| Steric Hindrance | Bulky reagents may react selectively with the less hindered site of the molecule. | The cyclobutyl group can sterically influence the approach of electrophiles to the C3 position of the thiophene ring. |

The inherent reactivity of the thiophene ring favors electrophilic substitution at the C5 position, which is para to the point of attachment of the cyclobutyl group and electronically activated. However, the regioselectivity can be influenced by the choice of reagents and reaction conditions. For instance, certain organometallic reagents can direct substitution to the C3 position.

Furthermore, the reactivity of the amine can be fine-tuned. In its free base form, it is a potent nucleophile. However, upon protonation to form the corresponding ammonium (B1175870) salt, its nucleophilicity is quenched, allowing for selective reactions on the thiophene ring without interference from the amine. This reversible protection strategy is a fundamental tool in the synthetic chemist's arsenal.

Exploration of Structural Motifs for Advanced Synthetic Methodologies

The unique structural arrangement of this compound provides a foundation for the exploration of advanced synthetic methodologies and the creation of novel molecular scaffolds. The juxtaposition of the amine and the thiophene ring on a constrained four-membered ring opens avenues for intramolecular reactions and the construction of complex polycyclic systems.

One promising area of exploration is the use of this compound in intramolecular cyclization reactions. For instance, after acylation of the amine with a suitable partner containing a reactive group, subsequent intramolecular cyclization onto the thiophene ring could lead to the formation of novel fused heterocyclic systems incorporating the cyclobutane ring.

Moreover, the thiophene ring itself can be a substrate for more advanced transformations beyond simple electrophilic substitution. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, could be employed on a halogenated derivative of this compound to introduce a wide variety of substituents, including aryl, heteroaryl, and vinyl groups.

The development of stereoselective syntheses of derivatives of this compound is another important frontier. The presence of a stereocenter at the C1 position of the cyclobutane ring means that enantiomerically pure forms of this building block could be used to synthesize chiral molecules with defined three-dimensional structures, which is of paramount importance in medicinal chemistry. nih.gov

Computational Design of Novel Derivatives with Tunable Chemical Properties

Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with tailored chemical properties. nih.govfigshare.comrsc.orgresearchgate.net By employing theoretical methods such as Density Functional Theory (DFT), chemists can predict a range of molecular properties and reactivity parameters before embarking on laboratory synthesis. figshare.comrsc.org

Table 2: Predicted Molecular Properties of Hypothetical this compound Derivatives

| Derivative | Predicted Property | Potential Application |

| 5-Nitro-1-(thiophen-2-yl)cyclobutan-1-amine | Increased electrophilicity of the thiophene ring | Precursor for nucleophilic aromatic substitution |

| N-Acetyl-1-(thiophen-2-yl)cyclobutan-1-amine | Decreased nucleophilicity of the nitrogen atom | Intermediate for selective thiophene functionalization |

| 5-Bromo-1-(thiophen-2-yl)cyclobutan-1-amine | Substrate for cross-coupling reactions | Building block for complex molecular architectures |

| 1-(5-Methylthiophen-2-yl)cyclobutan-1-amine | Increased electron density in the thiophene ring | Enhanced reactivity towards weaker electrophiles |

Computational models can be used to calculate properties such as:

Frontier Molecular Orbital (HOMO-LUMO) energies: These values provide insights into the electronic structure and reactivity of the molecule. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. figshare.com

Electrostatic potential maps: These maps visualize the electron density distribution and can predict the most likely sites for electrophilic and nucleophilic attack.

Reaction pathway modeling: The transition states and activation energies for various reactions can be calculated to predict the feasibility and selectivity of a proposed synthetic route.

Through in silico screening, a large number of virtual derivatives can be rapidly assessed for their desired properties. For example, by introducing electron-withdrawing or electron-donating groups at various positions on the thiophene ring, the electronic properties of the entire molecule can be fine-tuned. Similarly, modifications to the amine functionality can be modeled to predict their impact on nucleophilicity and steric hindrance. This computational-driven approach can significantly accelerate the discovery of new molecules with optimized reactivity and function, saving valuable time and resources in the laboratory.

Future Directions in the Research of 1 Thiophen 2 Yl Cyclobutan 1 Amine

Development of Highly Efficient and Sustainable Synthetic Routes

The accessibility of 1-(Thiophen-2-yl)cyclobutan-1-amine is fundamental to its extensive study and application. Future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods for synthesizing similar aminothiophenes can be resource-intensive and generate significant waste. Therefore, a shift towards more sustainable practices is anticipated.

Key areas of development could include:

Catalytic Approaches: Moving beyond stoichiometric reagents, the use of catalytic systems (e.g., transition metal catalysts or organocatalysts) for the key bond-forming steps will be crucial. This could involve catalytic amination of a cyclobutyl-thiophene precursor or a convergent synthesis involving a catalytic coupling reaction.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes (e.g., transaminases) for the asymmetric synthesis of the chiral amine center would be a significant advancement, providing access to enantiomerically pure forms of the compound, which is often critical for biological applications.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Parameter | Traditional Batch Synthesis | Catalytic Flow Synthesis | Biocatalytic Synthesis |

| Reagent Stoichiometry | Often requires stoichiometric amounts of strong bases or activating agents. | Catalytic amounts of reagents, reducing waste. | Enzymatic catalyst, operates under mild conditions. |

| Solvent Usage | Typically involves large volumes of organic solvents. | Reduced solvent usage due to higher concentrations and efficiency. | Primarily aqueous media, enhancing sustainability. |

| Energy Consumption | Often requires high temperatures and prolonged reaction times. | Improved heat and mass transfer can reduce energy input. | Typically operates at or near room temperature. |

| Stereoselectivity | Generally produces racemic mixtures unless chiral auxiliaries are used. | Can be designed for stereoselectivity with chiral catalysts. | High intrinsic stereoselectivity, yielding enantiopure products. |

| Scalability | Can be challenging to scale up safely and efficiently. | Readily scalable by extending reaction time or using larger reactors. | Can be limited by enzyme stability and cost on a large scale. |

Advanced Mechanistic Characterization of Complex Reaction Cascades